molecular formula C18H21N3O3S B2463857 N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide CAS No. 338955-05-8

N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide

Cat. No.: B2463857
CAS No.: 338955-05-8
M. Wt: 359.44
InChI Key: XKFHHOBYJADYLZ-UHFFFAOYSA-N
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Description

N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethylbenzodiazole core, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide typically involves multiple steps. One common approach is the condensation of 4-methoxybenzylamine with 5,6-dimethyl-1H-benzimidazole-4-carboxylic acid, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

Compared to similar compounds, N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide stands out due to its unique combination of a methoxyphenyl group, a dimethylbenzodiazole core, and a methanesulfonamide group.

Properties

IUPAC Name

N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-9-16-18(17(13(12)2)20-25(4,22)23)19-11-21(16)10-14-5-7-15(24-3)8-6-14/h5-9,11,20H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFHHOBYJADYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C)N=CN2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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